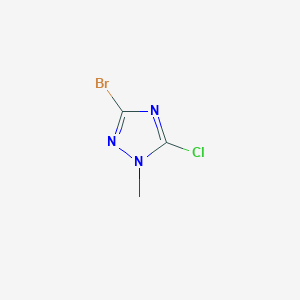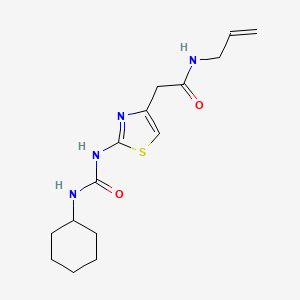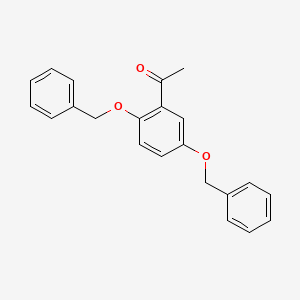![molecular formula C22H17ClFN3S B2893321 N-[(4-chlorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 688354-63-4](/img/structure/B2893321.png)
N-[(4-chlorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
AMPA Receptor Antagonists
Quinazoline derivatives have been investigated for their potential as AMPA receptor antagonists. This research focuses on exploring the structure-activity relationship (SAR) for AMPA receptor inhibition, which is significant for neurological applications. Chenard et al. (2001) found that compounds with different tethers attached to the quinazolin-4-one ring exhibited varying potencies as AMPA receptor antagonists, with the methylamino tether group showing promise (Chenard et al., 2001).
Imaging Epidermal Growth Factor Receptor
Quinazoline derivatives, such as gefitinib, have been synthesized for imaging the epidermal growth factor receptor tyrosine kinase (EGFR-TK) using positron emission tomography (PET). Holt et al. (2006) discussed the synthesis of [11C]gefitinib for this purpose, highlighting its potential in cancer diagnosis and therapy monitoring (Holt et al., 2006).
Tyrosine Kinase Inhibitor Analysis
ZD6474, a quinazoline derivative, is a tyrosine kinase inhibitor with anti-angiogenic and anti-tumor activity. Zirrolli et al. (2005) developed a method for determining the levels of ZD6474 in mouse plasma and tissues, contributing to pharmacokinetic studies crucial for clinical development (Zirrolli et al., 2005).
Ligand Synthesis and Resolution
The synthesis and resolution of quinazolinone derivatives, such as atropisomeric phosphine ligands, have been explored for their potential in catalysis and pharmaceutical applications. Dai et al. (1998) achieved the synthesis of these compounds with good yield and resolved them using specific agents, demonstrating their significance in organic chemistry (Dai et al., 1998).
Diuretic Agents
Quinazolin-4(3H)-one derivatives have been synthesized and evaluated as potential diuretic agents. Maarouf et al. (2004) studied the effect of combining quinazolinone with thiazole or thiadiazole moieties, finding that some compounds exhibited significant diuretic activity (Maarouf et al., 2004).
Zukünftige Richtungen
The future directions for research on “N-[(4-chlorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the discovery of new pharmacological activities and applications .
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3S/c23-17-10-8-15(9-11-17)13-25-21-19-6-1-2-7-20(19)26-22(27-21)28-14-16-4-3-5-18(24)12-16/h1-12H,13-14H2,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIQPBNDJADENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=CC=C3)F)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2893240.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 1-ethylpiperidine-2-carboxylate](/img/structure/B2893242.png)




![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2893248.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2893250.png)

![2-(3-bromophenyl)-2-[1-(6-chloropyridin-2-yl)-N-methylformamido]acetamide](/img/structure/B2893255.png)
![4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2893256.png)

